1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Formation of the Oxadiazole Moiety: The oxadiazole ring is formed by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole moiety can interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used as antibiotics and enzyme inhibitors.
Pyrazole Derivatives: These compounds are known for their anti-inflammatory and anticancer properties.
Properties
Molecular Formula |
C18H21F2N5O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H21F2N5O3S/c1-4-10-24(11-15-21-22-17(28-15)14-8-6-5-7-9-14)29(26,27)16-12(2)23-25(13(16)3)18(19)20/h5-9,18H,4,10-11H2,1-3H3 |
InChI Key |
GFYDVRJBONUDJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=NN=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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